molecular formula C12H14N2O3 B1405529 Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate CAS No. 1427460-49-8

Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate

Cat. No. B1405529
CAS RN: 1427460-49-8
M. Wt: 234.25 g/mol
InChI Key: XSUBVZYHMYTYHK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the CAS Number: 1427460-49-8 . It has a molecular weight of 234.25 .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-(2-oxoimidazolidin-1-yl)benzoate . The InChI code is 1S/C12H14N2O3/c1-2-17-11(15)9-4-3-5-10(8-9)14-7-6-13-12(14)16/h3-5,8H,2,6-7H2,1H3,(H,13,16) .


Physical And Chemical Properties Analysis

The physical form, storage temperature, and shipping temperature of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate are not specified in the sources I found .

Scientific Research Applications

Medicine

Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate: is explored in medicinal research for its potential role in drug synthesis and design. Its structure, featuring an imidazolidinone moiety, is of interest due to the pharmacological properties associated with this class of compounds .

Agriculture

In agriculture, this compound could be investigated for its efficacy as a growth promoter or as a part of pesticide formulations. The stability and biological activity of such compounds make them suitable candidates for enhancing crop protection strategies .

Material Science

Material scientists might study Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate for its properties as a polymer additive. Its potential to improve the characteristics of materials, such as durability or chemical resistance, is of significant interest .

Environmental Science

Environmental scientists could utilize this compound in the development of sensors or assays for detecting environmental pollutants. Its reactivity with various agents can be harnessed to signal the presence of specific contaminants .

Analytical Chemistry

In analytical chemistry, Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate may serve as a standard or reagent in chromatographic methods or spectrometric analyses due to its unique chemical signature .

Biochemistry

Biochemists might be interested in the compound’s role in enzymatic reactions or as a building block for more complex biological molecules. Its interactions with proteins and nucleic acids could shed light on new biochemical pathways .

Pharmacology

Pharmacological research could involve this compound in the study of its therapeutic effects, metabolism, and pharmacokinetics within the body. It could be a candidate for the development of new pharmacological agents .

Chemical Engineering

In chemical engineering, the compound’s utility could be in process optimization, where it may act as a catalyst or a reactant in chemical production processes. Its stability under various conditions is crucial for industrial applications .

properties

IUPAC Name

ethyl 3-(2-oxoimidazolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-17-11(15)9-4-3-5-10(8-9)14-7-6-13-12(14)16/h3-5,8H,2,6-7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUBVZYHMYTYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701208955
Record name Benzoic acid, 3-(2-oxo-1-imidazolidinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate

CAS RN

1427460-49-8
Record name Benzoic acid, 3-(2-oxo-1-imidazolidinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(2-oxo-1-imidazolidinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701208955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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